3-allyl-5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-allyl-5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C13H10BrNO2S2 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.93363 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis and chemical properties of thiazolidinone derivatives, which are known for their versatile applications in medicinal chemistry and material science. For instance, the synthesis and physico-chemical properties of various thiazolidinediones and thioxothiazolidinones have been described, highlighting their potential as bioactive compounds with possible applications in drug development and material science (Albuquerque et al., 1999).
Biological Activities
Thiazolidinones and their derivatives exhibit a range of biological activities, including antimicrobial properties. Studies have synthesized and evaluated the antimicrobial efficacy of thiazolidinone derivatives against various microbial strains, suggesting their potential in developing new antimicrobial agents (Deep et al., 2014). Another research focused on the antibacterial activity of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, indicating their effectiveness against certain bacterial strains, which may inform the development of new antibacterial drugs (Trotsko et al., 2018).
Material Science Applications
In material science, derivatives similar to 3-allyl-5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one could be explored for their potential applications in creating new materials with unique properties. For example, thiazolidinone derivatives have been investigated for their corrosion inhibition properties, suggesting their use in protective coatings and materials engineering (Hady et al., 2020).
Herbicidal Activity
Thiazolidinone derivatives have also been investigated for their herbicidal activity, with some compounds showing effectiveness against various plant species. This suggests potential applications in agriculture for the development of new herbicides (Han et al., 2011).
Properties
IUPAC Name |
(5Z)-5-[(2-bromo-5-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2S2/c1-2-5-15-12(17)11(19-13(15)18)7-8-6-9(16)3-4-10(8)14/h2-4,6-7,16H,1,5H2/b11-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUXUIISBKNDKL-XFFZJAGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)O)Br)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)O)Br)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.